molecular formula C14H22N4O2 B2694176 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide CAS No. 1797292-18-2

3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide

Cat. No.: B2694176
CAS No.: 1797292-18-2
M. Wt: 278.356
InChI Key: DLPBXCFDNCRHRM-UHFFFAOYSA-N
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Description

3-Methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a synthetic organic compound featuring a butanamide core linked to a 4-morpholinopyrimidin-2-ylmethyl group. The morpholine ring and pyrimidine scaffold are critical structural motifs, often associated with enhanced solubility and bioactivity in pharmaceutical contexts .

Properties

IUPAC Name

3-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11(2)9-14(19)16-10-12-15-4-3-13(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPBXCFDNCRHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide typically involves the reaction of 4-morpholinopyrimidine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinopyrimidine derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds within the morpholinopyrimidine family exhibit anti-inflammatory properties. For instance, derivatives have been synthesized that inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory disorders . The ability of these compounds to modulate inflammatory pathways could be relevant for 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide as well.

Antitumor Activity

Morpholinopyrimidine derivatives have been evaluated for their antitumor properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating that similar evaluations could be conducted for this compound . The mechanism of action often involves targeting specific oncogenic pathways, which could be a promising area for future research.

Antifungal and Insecticidal Properties

Recent investigations into trifluoromethyl pyrimidine derivatives have revealed antifungal and insecticidal activities. These compounds demonstrated significant efficacy against various fungal strains and insect pests, suggesting a broader agricultural application for structurally similar compounds . Although direct studies on this compound are lacking, its structural characteristics may allow it to exhibit similar bioactivity.

Case Studies

While comprehensive case studies specifically focusing on this compound are not available, related morpholine derivatives have been explored extensively:

Study Compound Application Findings
Morpholinopyrimidine DerivativesAnti-inflammatoryInhibited iNOS and COX-2 production in macrophages
Trifluoromethyl Pyrimidine DerivativesAntifungal/InsecticidalShowed significant antifungal activity against multiple strains
Various Morpholine DerivativesAntitumorInhibited proliferation of cancer cell lines

Future Research Directions

Given the potential applications highlighted above, future research on this compound should focus on:

  • Biological Evaluation : Conducting in vitro and in vivo studies to assess anti-inflammatory, antitumor, and antimicrobial activities.
  • Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its effects.
  • Structure-Activity Relationship Analysis : Exploring modifications to enhance efficacy and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide with three analogues identified in the literature, focusing on structural variations and inferred functional implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Implications Reference
This compound - Butanamide core
- 4-Morpholinopyrimidine at position 2
- 3-Methyl branching
- Potential for flexible binding via amide
- Morpholine enhances solubility
N/A
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide - Sulfonamide group
- 5-Bromo-2-morpholinopyrimidine
- Thioether linkage
- Sulfonamide may increase stability
- Bromine substitution could modulate reactivity
[3]
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]-3-methylbutanamide - Stereospecific butanamide
- Complex diphenylhexan-yl side chain
- Phenoxy group
- Stereochemistry affects target binding
- Bulky substituents may limit bioavailability
[5]

Comparison with Sulfonamide Derivatives

The sulfonamide compound in shares a morpholinopyrimidine moiety but differs in critical ways:

  • Sulfonamides are often more resistant to enzymatic degradation than primary amides.
  • Substituent Position : The morpholine ring is attached to the pyrimidine at position 2 (vs. position 4 in the target compound), which could affect electronic distribution and steric interactions with biological targets.
  • Additional Modifications : The presence of a bromine atom at position 5 on the pyrimidine may introduce steric bulk or influence halogen bonding, a feature absent in the target compound .

Comparison with Butanamide Analogues

The butanamide derivatives in share the 3-methylbutanamide backbone but exhibit distinct structural complexity:

  • Side Chain Complexity: These compounds incorporate diphenylhexan-yl and phenoxyacetamido groups, which are absent in the target compound. Such bulky substituents may enhance target specificity but reduce membrane permeability .
  • Morpholine Placement: The target compound’s 4-morpholinopyrimidine group contrasts with the 2-morpholinopyrimidine in , suggesting divergent strategies for modulating electronic or steric properties.

Research Implications and Limitations

  • Structural Insights : The morpholine-pyrimidine-amide framework is a versatile scaffold in medicinal chemistry, with substitutions at pyrimidine positions 2 or 4 offering tunable bioactivity .
  • Data Gaps: No direct biological data (e.g., IC₅₀, solubility) are available for the target compound in the provided evidence. Inferences are drawn from structural analogs, emphasizing the need for experimental validation.
  • Synthetic Challenges: The branched butanamide and morpholinopyrimidine groups may complicate synthesis, requiring optimized coupling strategies or protecting-group chemistry.

Biological Activity

3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound involves the reaction of 3-methylbutanamide with 4-morpholinopyrimidine derivatives. The structural formula is represented as follows:

C9H16N4O Molecular Formula \text{C}_9\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Formula }

This compound features a morpholine ring, which is critical for its biological activity due to its ability to interact with various biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of morpholinopyrimidine derivatives, including this compound. These compounds have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, which is indicative of their potential to modulate inflammatory responses. Specifically, they have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .

Table 1: Inhibition of iNOS and COX-2 Expression

CompoundIC50 (µM)iNOS ExpressionCOX-2 Expression
V410DecreasedDecreased
V812DecreasedDecreased
This compound TBDTBDTBD

Note: TBD = To Be Determined based on future studies.

Anticancer Activity

In addition to anti-inflammatory effects, morpholinopyrimidine derivatives are being investigated for their anticancer properties. The compound has been linked to the modulation of cell signaling pathways that are crucial in cancer progression, such as the MAPK and PI3K pathways. These pathways are often activated in tumorigenesis, and targeting them can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Inhibition of Tumor Growth
A study examining the effects of various morpholinopyrimidine compounds on colorectal cancer organoids demonstrated that treatment with this compound resulted in significant reductions in tumor size and viability. The compound was found to induce mesenchymal-to-epithelial transition (MET), which is associated with decreased metastatic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound exhibits a strong affinity for iNOS and COX-2, leading to decreased production of pro-inflammatory mediators.
  • Signaling Pathway Modulation : By affecting the MAPK and PI3K pathways, it alters cellular responses that contribute to cancer cell survival and proliferation.
  • Gene Expression Regulation : The compound influences the expression levels of genes involved in inflammation and cancer progression, promoting a shift towards less aggressive phenotypes.

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